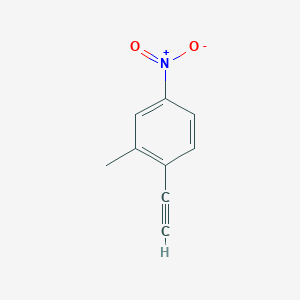

1-Ethynyl-2-methyl-4-nitrobenzene

Übersicht

Beschreibung

“1-Ethynyl-2-methyl-4-nitrobenzene” is a chemical compound with the molecular formula C8H5NO2 . It is also known as “4-Nitrophenylacetylene” and "1-Ethynyl-4-nitrobenzene" .

Synthesis Analysis

The synthesis of benzene derivatives like “1-Ethynyl-2-methyl-4-nitrobenzene” often involves electrophilic aromatic substitution . This process includes a two-step mechanism. In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .Molecular Structure Analysis

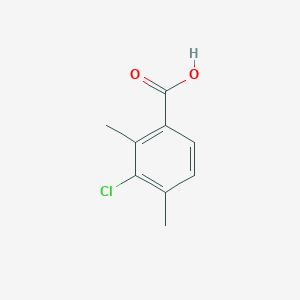

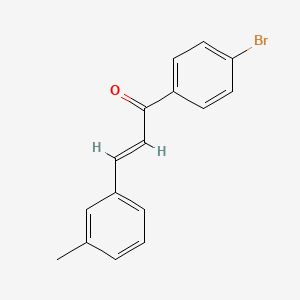

The molecular structure of “1-Ethynyl-2-methyl-4-nitrobenzene” can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure provides a more detailed view of the molecule’s spatial arrangement .Chemical Reactions Analysis

Benzene derivatives like “1-Ethynyl-2-methyl-4-nitrobenzene” can undergo various reactions. One common reaction is electrophilic aromatic substitution, where the aromatic ring is retained during reactions . Another reaction involves the conversion of the nitro group to an amine .Wissenschaftliche Forschungsanwendungen

Molecular Structure Diversity

1-Ethynyl-2-methyl-4-nitrobenzene demonstrates significant diversity in molecular structures based on subtle changes. The synthesis and analysis of similar compounds, like 1-ethynyl-2-nitro-4,5-dipropoxybenzene, 1,2-dibutoxy-4-ethynyl-5-nitrobenzene, and 1-ethynyl-2-nitro-4,5-dipentoxybenzene, exhibit varied crystal structures due to small molecular alterations (Oburn & Bosch, 2017).

Nonlinear Optical Properties

Compounds similar to 1-Ethynyl-2-methyl-4-nitrobenzene, specifically bis(alkoxy)phenyl ethynyl oligomers, have been synthesized, showcasing notable thermal stability and nonlinear optical properties, important for materials science applications (Amin et al., 2017).

Polymerization Reactions

The compound plays a role in polymerization reactions. For example, derivatives of 1,4-bis[2-(4',4"-diheptyloxyphenyl)ethynyl]benzene, which is structurally similar, exhibit mesomorphic behavior crucial for understanding polymer science (Pugh & Percec, 1990).

Chemical Rearrangements

In the realm of organic chemistry, the rearrangement of similar nitro compounds, such as 1,3-dialkyl-2-nitrobenzenes, to their 4-nitro derivatives has been studied, shedding light on reaction mechanisms and kinetics (Bullen, Ridd, & Sabek, 1953).

Enhancement of PDMS Networks

1-Ethynyl-2-methyl-4-nitrobenzene's derivatives have been used in enhancing polydimethylsiloxane (PDMS) networks, demonstrating the potential in materials engineering and functionalization (Madsen et al., 2013).

Copper(I) Complexes in Chemistry

The compound plays a role in forming ethynyl (tertiary phosphine) copper(I) complexes, important for understanding metal-organic chemistry (Coates & Parkin, 1961).

Interaction with other Compounds

The interactions of derivatives like 1,3-bis(ethylamino)-2-nitrobenzene with other compounds, useful in understanding the physical properties of polymers and molecular interactions, have been explored (Walczak et al., 2008).

Wirkmechanismus

The mechanism of action for the reactions of “1-Ethynyl-2-methyl-4-nitrobenzene” involves a two-step process. In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Safety and Hazards

According to the safety data sheet for “1-Ethynyl-4-nitrobenzene”, it is advised to avoid breathing vapors, mist, or gas. Adequate ventilation should be ensured, and contact with eyes, skin, and clothing should be avoided . In case of accidental ingestion or inhalation, immediate medical attention may be required .

Eigenschaften

IUPAC Name |

1-ethynyl-2-methyl-4-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c1-3-8-4-5-9(10(11)12)6-7(8)2/h1,4-6H,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUVBDTWJYYKPMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])C#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethynyl-2-methyl-4-nitrobenzene | |

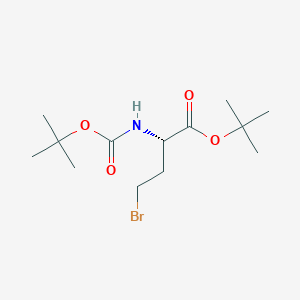

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Di-tert-butyl 2,5-diazabicyclo[2.2.2]octane-2,5-dicarboxylate](/img/structure/B3107992.png)